p-NO2-Bn-DOTA(B-199)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

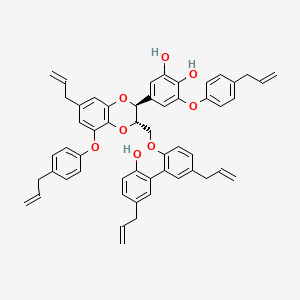

P-NO2-Bn-DOTA(B-199) is a novel organometallic compound with a wide range of applications in scientific research. It is a derivative of the molecule 1,4,7,10-tetraazacyclododecane-N,N’,N’’,N’’’-tetraacetic acid (DOTA) and contains a nitro group on the para position of the benzene ring. This compound has been used in a variety of research applications, including magnetic resonance imaging (MRI), radiopharmaceuticals, and chelation therapy.

Aplicaciones Científicas De Investigación

Development of Gallium-Based Radiopharmaceuticals

A study conducted by Ferreira et al. (2010) compared different BFCs, including p-NO2-Bn-DOTA, for their efficiency in radiolabeling with gallium radioisotopes and their stability in vivo. The research demonstrated that while p-NO2-Bn-DOTA could be radiolabeled with gallium, it required more stringent conditions compared to other BFCs like p-NO2-Bn-PCTA and p-NO2-Bn-NOTA. Despite this, p-NO2-Bn-DOTA complexes exhibited intermediate stability, suggesting its potential use in developing gallium-based radiopharmaceuticals with adequate in vivo performance (Ferreira et al., 2010).

Lanthanide(III) Complex Stability

Another study focused on the stability of lanthanide(III) complexes with a p-NO2-benzyl substituted DOTA. The addition of the p-NO2-benzyl group was found to influence the conformation of the macrocyclic ring, thereby affecting the complex's stability. Despite a slight reduction in kinetic and thermodynamic stability compared to standard DOTA complexes, the study suggested that these complexes are still suitable for in vivo applications, highlighting their potential in creating stable radiopharmaceuticals (Woods et al., 2004).

Copper-64-Based Radiopharmaceuticals

Ferreira et al. (2008) evaluated novel BFCs, including p-NO2-Bn-DOTA, for the development of Cu-64-based radiopharmaceuticals. The study highlighted the superior reaction kinetics and in vivo stability of the novel BFCs compared to p-NO2-Bn-DOTA under various conditions, which is crucial for the effective development of targeted radiopharmaceuticals for cancer diagnosis and therapy (Ferreira et al., 2008).

Imaging Applications

Ferreira et al. (2010) also explored the utility of novel BFCs, including p-NO2-Bn-DOTA, for 64Cu radiolabeling of monoclonal antibodies for PET imaging. This research indicated that while p-NO2-Bn-DOTA conjugates were effective, novel BFCs might offer advantages in terms of radiolabeling efficiency and stability, which are critical for high-quality tumor imaging (Ferreira et al., 2010).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of p-NO2-Bn-DOTA(B-199) can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "4-nitrobenzyl alcohol", "DOTA(B-199)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diisopropylethylamine (DIPEA)", "acetic anhydride", "pyridine", "p-toluenesulfonic acid monohydrate", "sodium hydroxide (NaOH)", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Protection of the hydroxyl group of 4-nitrobenzyl alcohol with acetic anhydride and pyridine to form p-NO2-Bn-OAc", "Deprotection of the carboxylic acid group of DOTA(B-199) with NaOH to form DOTA(B-199)-OH", "Coupling of p-NO2-Bn-OAc and DOTA(B-199)-OH using DCC and NHS in DMF with TEA as a catalyst to form p-NO2-Bn-DOTA(B-199)-NHS", "Addition of DIPEA to p-NO2-Bn-DOTA(B-199)-NHS in DMF to form p-NO2-Bn-DOTA(B-199)-DIPEA", "Protection of the amine group of p-NO2-Bn-DOTA(B-199)-DIPEA with acetic anhydride and pyridine to form p-NO2-Bn-DOTA(B-199)-Ac", "Deprotection of the nitro group of p-NO2-Bn-DOTA(B-199)-Ac with p-toluenesulfonic acid monohydrate in methanol and water to form the final product, p-NO2-Bn-DOTA(B-199)" ] } | |

Número CAS |

116052-88-1 |

Nombre del producto |

p-NO2-Bn-DOTA(B-199) |

Fórmula molecular |

C15H23Br |

Peso molecular |

0 |

Sinónimos |

p-NO2-Bn-DOTA(B-199) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(9H-beta-carbolin-1-yl)phenyl]acetamide](/img/structure/B1181624.png)